molecular formula C20H24N4S B6478184 4-({3-[ethyl(3-methylphenyl)amino]propyl}amino)-1,2-dihydroquinazoline-2-thione CAS No. 440334-14-5

4-({3-[ethyl(3-methylphenyl)amino]propyl}amino)-1,2-dihydroquinazoline-2-thione

Cat. No.: B6478184
CAS No.: 440334-14-5
M. Wt: 352.5 g/mol
InChI Key: FYIFSJDLWGSCSF-UHFFFAOYSA-N
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Description

4-({3-[ethyl(3-methylphenyl)amino]propyl}amino)-1,2-dihydroquinazoline-2-thione is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 4-({3-[ethyl(3-methylphenyl)amino]propyl}amino)-1,2-dihydroquinazoline-2-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Thione Group: The thione group can be introduced by reacting the quinazoline derivative with sulfur-containing reagents such as thiourea or Lawesson’s reagent.

    Substitution Reactions: The ethyl(3-methylphenyl)amino group can be introduced through nucleophilic substitution reactions, where the appropriate amine reacts with the quinazoline derivative under suitable conditions.

Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of catalysts, solvents, and reaction conditions that are scalable and environmentally friendly.

Chemical Reactions Analysis

4-({3-[ethyl(3-methylphenyl)amino]propyl}amino)-1,2-dihydroquinazoline-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the quinazoline core to its dihydro or tetrahydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-({3-[ethyl(3-methylphenyl)amino]propyl}amino)-1,2-dihydroquinazoline-2-thione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-({3-[ethyl(3-methylphenyl)amino]propyl}amino)-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

4-({3-[ethyl(3-methylphenyl)amino]propyl}amino)-1,2-dihydroquinazoline-2-thione can be compared with other quinazoline derivatives, such as:

    4-aminoquinazoline: Known for its anticancer properties.

    2-methylquinazoline: Studied for its antimicrobial activities.

    6-chloroquinazoline: Investigated for its potential as an anti-inflammatory agent.

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential applications. Its combination of the quinazoline core with the thione group and the ethyl(3-methylphenyl)amino substituent makes it a valuable compound for further research and development.

Properties

IUPAC Name

4-[3-(N-ethyl-3-methylanilino)propylamino]-1H-quinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4S/c1-3-24(16-9-6-8-15(2)14-16)13-7-12-21-19-17-10-4-5-11-18(17)22-20(25)23-19/h4-6,8-11,14H,3,7,12-13H2,1-2H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIFSJDLWGSCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCNC1=NC(=S)NC2=CC=CC=C21)C3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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